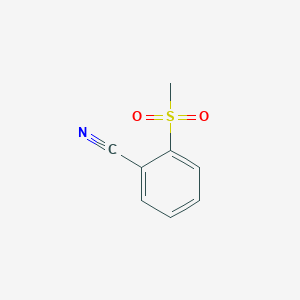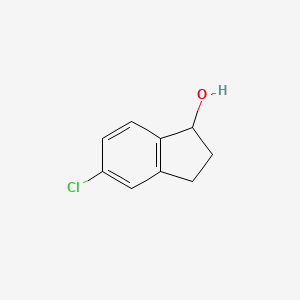
Lithiumtrifluoroacetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium trifluoroacetate is a chemical compound with the formula CF₃CO₂Li. It is the lithium salt of trifluoroacetic acid. This compound is known for its high solubility in water and organic solvents, making it a versatile reagent in various chemical processes. It is commonly used in organic synthesis, particularly in the preparation of trifluoromethylated compounds.
Wissenschaftliche Forschungsanwendungen
Lithium trifluoroacetate finds numerous applications across diverse research and industrial processes:
Organic Synthesis: It is used as a reagent in the synthesis of trifluoromethylated compounds, which are valuable in pharmaceuticals and agrochemicals.
Polymerization Reactions: Acts as a catalyst in the polymerization of certain monomers, leading to the formation of specialized polymers.
Mass Spectrometry: Used as an additive in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to enhance the detection of phospholipids and other biomolecules.
Battery Technology: Investigated as an electrolyte additive in lithium-sulfur batteries to improve performance and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium trifluoroacetate can be synthesized through the neutralization of trifluoroacetic acid with lithium hydroxide or lithium carbonate. The reaction is typically carried out in an aqueous medium, followed by evaporation of the solvent to obtain the solid product.
Industrial Production Methods: In industrial settings, lithium trifluoroacetate is produced by reacting trifluoroacetic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction mixture is then concentrated and crystallized to yield the pure compound.
Types of Reactions:
Substitution Reactions: Lithium trifluoroacetate can undergo nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Reduction Reactions: It can act as a reducing agent in certain organic reactions, facilitating the reduction of various functional groups.
Complex Formation: Lithium trifluoroacetate can form complexes with metals, which are useful in catalysis and other applications.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Reducing Agents: Such as lithium aluminum hydride.
Catalysts: Transition metals like palladium and platinum.
Major Products Formed:
Trifluoromethylated Compounds: These are often the major products when lithium trifluoroacetate is used in substitution reactions.
Reduced Organic Compounds: When used as a reducing agent, it can produce alcohols, amines, and other reduced species.
Wirkmechanismus
The mechanism by which lithium trifluoroacetate exerts its effects varies depending on the application:
In Organic Synthesis: It acts as a nucleophile or reducing agent, participating in various chemical transformations.
In Polymerization: It facilitates the initiation and propagation steps of polymerization reactions.
In Mass Spectrometry: Enhances ionization efficiency and improves the detection sensitivity of analytes.
In Batteries: It interacts with lithium polysulfides, forming stable complexes that reduce the shuttle effect and improve battery performance.
Vergleich Mit ähnlichen Verbindungen
Sodium Trifluoroacetate: Similar in structure but with sodium instead of lithium. It is less soluble in organic solvents compared to lithium trifluoroacetate.
Potassium Trifluoroacetate: Another similar compound with potassium. It has different solubility and reactivity profiles.
Silver Trifluoroacetate: Used in different applications due to its unique properties, such as in catalysis and as a reagent in organic synthesis.
Uniqueness of Lithium Trifluoroacetate:
Solubility: Lithium trifluoroacetate is more soluble in organic solvents compared to its sodium and potassium counterparts.
Reactivity: It has unique reactivity patterns, making it a preferred choice in certain organic synthesis and polymerization reactions.
Applications: Its use in battery technology and mass spectrometry sets it apart from other trifluoroacetate salts.
Eigenschaften
CAS-Nummer |
2923-17-3 |
|---|---|
Molekularformel |
C2HF3LiO2 |
Molekulargewicht |
121.0 g/mol |
IUPAC-Name |
lithium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C2HF3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7); |
InChI-Schlüssel |
NBVMCMSJGNOOCF-UHFFFAOYSA-N |
SMILES |
[Li+].C(=O)(C(F)(F)F)[O-] |
Kanonische SMILES |
[Li].C(=O)(C(F)(F)F)O |
Key on ui other cas no. |
2923-17-3 |
Piktogramme |
Acute Toxic; Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene](/img/structure/B1592550.png)





![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)


![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)
